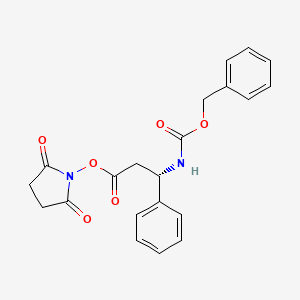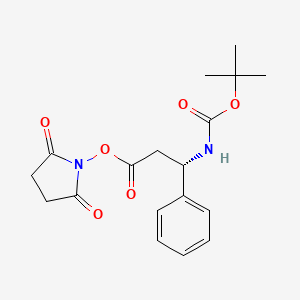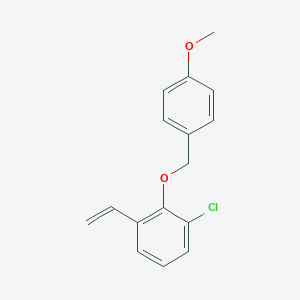![molecular formula C21H18O3 B8157334 2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C21H18O3. It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and an acetic acid moiety is attached to the other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective sourcing of reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Conditions: Room temperature to moderate heat, inert atmosphere.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures, appropriate solvent.
Products: Substituted derivatives, such as amides or thioethers.
Aplicaciones Científicas De Investigación
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new materials and catalysts.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against various biological targets.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials .
Mecanismo De Acción
The mechanism of action of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with the benzyloxy group attached to a different position on the biphenyl ring.
Biphenyl-2-acetic acid: Lacks the benzyloxy group, making it less complex and potentially less versatile in its applications.
Uniqueness
2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both the benzyloxy and acetic acid functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2-[2-(3-phenylmethoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)24-15-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZNEPNRXZEHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(3-methylphenyl)phenyl]acetic Acid](/img/structure/B8157300.png)
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157311.png)
![2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157340.png)





